molecular formula C10H6BrN3O B8491244 3-Bromo-9H-dipyrido[2,3-b;4',3'-d]pyrrol-5-ol

3-Bromo-9H-dipyrido[2,3-b;4',3'-d]pyrrol-5-ol

Cat. No.: B8491244
M. Wt: 264.08 g/mol
InChI Key: DUNMNRSSIIIYDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-9H-dipyrido[2,3-b;4',3'-d]pyrrol-5-ol is a useful research compound. Its molecular formula is C10H6BrN3O and its molecular weight is 264.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H6BrN3O

Molecular Weight

264.08 g/mol

IUPAC Name

12-bromo-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaen-3-ol

InChI

InChI=1S/C10H6BrN3O/c11-5-1-6-9-7(3-12-4-8(9)15)14-10(6)13-2-5/h1-4,15H,(H,13,14)

InChI Key

DUNMNRSSIIIYDQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1C3=C(C=NC=C3N2)O)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

9-Benzenesulfonyl-3-bromo-9H-dipyrido[2,3-b;4′,3′-d]pyrrol-5-ol (4.0 g, 9.32 mmol) was dissolved in concentrated hydrochloric acid (100 mL) and heated in an autoclave at 125° C. for 40 hours. The mixture was allowed to cool to ambient temperature then evaporated in-vacuo. The resultant residue was loaded onto a 50 g SCX-2 cartridge which was washed with methanol, then 2N ammonia in methanol. Appropriate fractions were combined and concentrated in-vacuo to afford the title compound as a light brown solid (2.44 g, 99%). LCMS (Method B): RT=2.70 min, M+H+=264/266. 1H NMR (400 MHz, DMSO-d6): 12.25 (s, 1H), 8.61 (d, J=2.4 Hz, 1H), 8.58 (d, J=2.4 Hz, 1H), 8.42 (s, 1H), 8.04 (s, 1H).
Name
9-Benzenesulfonyl-3-bromo-9H-dipyrido[2,3-b;4′,3′-d]pyrrol-5-ol
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
99%

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